4-Mercaptobenzonitrile

Catalog No.
S776379
CAS No.
36801-01-1
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobenzonitrile

CAS Number

36801-01-1

Product Name

4-Mercaptobenzonitrile

IUPAC Name

4-sulfanylbenzonitrile

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H

InChI Key

MVPUXVBBHWUOFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)S

Canonical SMILES

C1=CC(=CC=C1C#N)S

The exact mass of the compound 4-Mercaptobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Mercaptobenzonitrile (CAS: 36801-01-1) is a bifunctional aromatic compound featuring a highly reactive thiol (-SH) group and a cyano (-C≡N) moiety. In industrial and advanced laboratory procurement, it is primarily sourced as a premium surface-enhanced Raman scattering (SERS) reporter and internal standard. The thiol group ensures robust chemisorption onto noble metal (gold and silver) surfaces to form stable self-assembled monolayers (SAMs), while the cyano group provides a highly distinct vibrational signature[1]. Unlike generic thiols, its dual functionality makes it a critical precursor for manufacturing background-free biological sensors, core-shell nanoparticle calibration standards, and operando electrochemical probes [2].

Substituting 4-mercaptobenzonitrile with generic aromatic thiols or common SERS reporters fundamentally compromises assay reliability and quantitative accuracy. If a buyer selects standard reporters like 4-aminothiophenol (4-ATP) or 4-mercaptobenzoic acid (4-MBA), the resulting Raman signals fall within the 'fingerprint region' (<1800 cm⁻¹), which heavily overlaps with endogenous proteins and lipids, causing severe matrix interference in biological samples[1]. Furthermore, 4-ATP and 4-nitrothiophenol (4-NTP) are photochemically unstable under typical plasmonic laser excitation, undergoing rapid dimerization into azobenzene derivatives that destroy the calibration signal [2]. Conversely, substituting with 4-hydroxybenzonitrile fails in precursor suitability, as it lacks the thiol anchor required to form stable, irreversible bonds with noble metal nanoparticles, leading to rapid leaching [3].

Zero-Background SERS Detection via Silent-Region Emission

4-Mercaptobenzonitrile exhibits a strong, distinct -C≡N stretching vibration at ~2226–2230 cm⁻¹, located entirely within the cellular 'Raman-silent region' (1800–2800 cm⁻¹). In contrast, standard reporters like 4-mercaptobenzoic acid (4-MBA) and 4-aminothiophenol (4-ATP) produce signals exclusively in the fingerprint region (<1800 cm⁻¹), which heavily overlaps with endogenous biological matrices[1].

Evidence DimensionRaman signal frequency and background overlap
Target Compound Data~2228 cm⁻¹ (Zero overlap with biological matrices)
Comparator Or Baseline4-MBA / 4-ATP (<1800 cm⁻¹, high overlap with endogenous biomolecules)
Quantified DifferenceComplete shift of reporter signal by >400 cm⁻¹ into the interference-free spectral window.
ConditionsSERS bioimaging in complex cellular matrices or biofluids.

Procuring 4-mercaptobenzonitrile enables absolute quantification and high-contrast bioimaging without requiring complex background-subtraction algorithms.

Prevention of Plasmon-Driven Photochemical Degradation

Under standard SERS laser irradiation, 4-aminothiophenol (4-ATP) and 4-nitrothiophenol (4-NTP) undergo rapid plasmon-catalyzed dimerization to form 4,4′-dimercaptoazobenzene (DMAB), resulting in the irreversible loss of the original reporter signal and the appearance of artifact peaks (e.g., 1140, 1390, 1435 cm⁻¹)[1]. 4-Mercaptobenzonitrile remains highly photochemically stable under identical localized surface plasmon resonance (LSPR) conditions, maintaining a constant -C≡N signal intensity without degrading into secondary species [2].

Evidence DimensionSignal stability under continuous plasmonic laser excitation
Target Compound DataStable -C≡N peak intensity with no photochemical artifact formation
Comparator Or Baseline4-ATP / 4-NTP (Rapid signal degradation and formation of DMAB artifact peaks)
Quantified DifferenceElimination of plasmon-driven dimerization artifacts, ensuring reliable signal fidelity over time.
ConditionsContinuous laser irradiation on noble metal (Au/Ag) SERS substrates.

This stability is essential for manufacturing reliable SERS-based internal standards and calibration substrates where signal fluctuation destroys quantitative accuracy.

Robust Noble Metal Functionalization via Thiol Anchoring

The thiol (-SH) group of 4-mercaptobenzonitrile enables the formation of highly stable self-assembled monolayers (SAMs) on gold and silver surfaces through covalent Au-S / Ag-S bonding (~45 kcal/mol)[1]. If a buyer attempts to use 4-hydroxybenzonitrile or generic benzonitrile derivatives, the molecules only interact via weak physical adsorption or weak coordination, leading to rapid displacement and leaching in complex biological fluids or during nanoparticle washing steps [2].

Evidence DimensionNanoparticle surface binding affinity and SAM stability
Target Compound DataChemisorbed covalent Au-S bond (~45 kcal/mol)
Comparator Or Baseline4-Hydroxybenzonitrile (Physisorbed or weak Au-O interaction, <10 kcal/mol)
Quantified Difference>4x increase in anchoring energy, preventing reporter leaching.
ConditionsFunctionalization of Au/Ag nanoparticles in aqueous or physiological buffers.

Guarantees that the Raman reporter remains permanently attached to the nanoparticle probe during complex assay workflows, ensuring manufacturability.

High-Resolution Interfacial Electric Field Sensing

The nitrile group in 4-mercaptobenzonitrile acts as a highly sensitive reporter for local electric fields via the Vibrational Stark Effect (VSE). Studies demonstrate that the C≡N stretching frequency shifts linearly with the applied interfacial potential, exhibiting Stark tuning rates of 7.5 to 8.7 cm⁻¹/V⁻¹ on Au and Ag electrodes [1]. Standard thiols like thiophenol or 4-ATP lack this Stark-active moiety, making them entirely blind to local electrostatic changes at the electrode-solution interface [2].

Evidence DimensionStark tuning rate (sensitivity to electric field)
Target Compound Data7.5 - 8.7 cm⁻¹/V⁻¹ shift in Raman/IR frequency
Comparator Or BaselineThiophenol / 4-ATP (0 cm⁻¹/V⁻¹, no Stark-active reporter group)
Quantified DifferenceAbsolute capability to map interfacial electric fields quantitatively.
ConditionsSAMs on Au/Ag electrodes under varying applied potentials in electrolyte solutions.

Makes 4-mercaptobenzonitrile the required procurement choice for researchers developing operando electrochemical sensors or mapping local charge distributions.

Quantitative SERS Internal Standards for Complex Matrices

Because of its photochemical stability and silent-region emission, 4-mercaptobenzonitrile is heavily procured as an embedded internal standard (EIS) in core-shell nanoparticles (e.g., Au@4-MBN@Ag). This setup calibrates signal fluctuations when quantifying targets like antibiotic residues or nicotine release in complex environmental and biological samples [1].

Background-Free In Vivo Bioimaging and Theranostics

The unique ~2228 cm⁻¹ Raman shift allows manufacturers to fabricate SERS nanotags that operate entirely outside the biological fingerprint region. This enables multiplexed, high-contrast imaging of cancer biomarkers (such as MT1-MMP or specific miRNAs) without interference from endogenous tissue proteins or lipids [2].

Operando Electrochemical Sensors

Leveraging its high Stark tuning rate (7.5–8.7 cm⁻¹/V⁻¹), 4-mercaptobenzonitrile is the optimal SAM precursor for surface-enhanced infrared absorption (SEIRAS) and SERS electrodes. It allows researchers to directly map local electric fields and electrostatics at the electrode/electrolyte interface in real time [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Mercaptobenzonitrile

Dates

Last modified: 08-15-2023

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